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molecular formula C9H11NO2S B8476325 Methyl 2-amino-4-(methylthio)benzoate

Methyl 2-amino-4-(methylthio)benzoate

Cat. No. B8476325
M. Wt: 197.26 g/mol
InChI Key: IKZNVXZVFKLFQX-UHFFFAOYSA-N
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Patent
US04981509

Procedure details

A mixture of methyl 4-(methylthio)-2-nitrobenzoate (11.3 g. 49.7 mmol) and 5% platinum sulfide on carbon catalyst (0.7 g) in methyl acetate (40 mL) was hydrogenated at 750 Psi and 75° C. until hydrogen uptake ceased. The mixture was filtered through Celite®, and the filtrate solvent was rotary evaporated, leaving methyl 2-amino-4-(methylthio)benzoate as a slightly tan crystalline solid (8.7 g) melting at 57°-59° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([N+:13]([O-])=O)[CH:4]=1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O.[H][H]>C(OC)(=O)C.[Pt]=S>[NH2:13][C:5]1[CH:4]=[C:3]([S:2][CH3:1])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CSC1=CC(=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)SC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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